Mangoral Matches Gadobenate Dimeglumine for Lesion Detection in Head-to-Head Crossover Trial
In a Phase II randomized crossover study of 20 patients with colorectal cancer liver metastases, Mangoral (oral manganese chloride tetrahydrate) demonstrated statistically non-inferior lesion detection compared to IV gadobenate dimeglumine. Three independent blinded readers found no significant differences in any visualization parameter between the two agents [1].
| Evidence Dimension | Lesion detection and visualization |
|---|---|
| Target Compound Data | Mangoral-enhanced MRI detected mean 0.4–0.8 more lesions than unenhanced MRI; performance comparable to gadobenate dimeglumine with 2/3 readers assigning higher scores to Mangoral |
| Comparator Or Baseline | Gadobenate dimeglumine (MultiHance), IV-administered |
| Quantified Difference | No statistically significant difference between Mangoral and gadobenate dimeglumine for lesion border delineation (LBD) or lesion contrast (LC) |
| Conditions | 20 patients with colorectal cancer liver metastases; randomized crossover design; three independent blinded readers; 1.5T MRI |
Why This Matters
For procurement decisions, this evidence establishes Mangoral as an oral, non-gadolinium alternative that delivers equivalent diagnostic performance to a widely used IV GBCA, enabling contrast-enhanced liver MRI in patients who cannot receive gadolinium.
- [1] Brismar, T. B., Kartalis, N., Hettiarachchige, N., & Norlin, A. (2025). Lesion Visualization of an Oral Manganese Contrast Agent Compared to Unenhanced MRI and Gadobenate Dimeglumine in Patients Undergoing Liver Magnetic Resonance Imaging for Evaluation of Colorectal Cancer Metastases. Investigative Radiology, 60(11), 802-808. View Source
